Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate is a compound belonging to the chromene family, characterized by its unique bicyclic structure that incorporates both aromatic and aliphatic features. This compound is notable for its potential biological activities, including antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, primarily involving multi-component reactions that yield chromene derivatives with functional groups conducive to further chemical modifications. The synthesis often utilizes readily available starting materials such as aromatic aldehydes, malononitrile, and ethyl cyanoacetate under specific catalytic conditions.
Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate can be classified as a chromene derivative, specifically a carboxylate due to the presence of the carboxylic acid functional group in its ester form. It also contains an amino group and a hydroxyl group, which contribute to its reactivity and potential biological activity.
The synthesis of ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common approach is the Knoevenagel condensation, where an aromatic aldehyde reacts with ethyl cyanoacetate in the presence of a base such as potassium carbonate. This reaction can be performed under mild conditions, often in ethanol, which serves as both solvent and reactant medium.
The molecular structure of ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate can be represented as follows:
This structure features a chromene ring system with an amino group at position 2, a hydroxyl group at position 7, and a nitrophenyl substituent at position 4.
Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions:
These reactions typically require specific catalysts or conditions to promote reactivity without leading to decomposition or unwanted side reactions. For instance, oxidation may require oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
The mechanism of action for ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate is primarily associated with its biological activity:
Data supporting these mechanisms typically come from in vitro studies evaluating cell viability and apoptosis markers.
Relevant data includes solubility tests, stability assessments under varying pH conditions, and reactivity profiles against common electrophiles.
Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate has potential applications in several fields:
The 4H-chromene scaffold, characterized by a pyran ring fused to a benzene ring, demonstrates remarkable structural plasticity that enables extensive chemical modifications. This adaptability allows medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen bonding capacity to optimize interactions with biological targets. Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate exemplifies this strategic functionalization, incorporating multiple pharmacophoric elements:
This specific substitution pattern creates a multifunctional scaffold capable of engaging diverse biological targets through complementary non-covalent interactions, establishing 4H-chromenes as valuable platforms for developing enzyme inhibitors and receptor modulators.
4H-Chromene derivatives are systematically classified based on their substitution patterns and ring saturation. The target compound belongs to the 4-aryl-4H-chromene subclass with additional functionalities at strategic positions:
Table 1: Classification of Chromene Derivatives with Representative Examples
Classification | C4 Substituent | C2 Substituent | C7 Substituent | Representative Compound |
---|---|---|---|---|
4-Alkyl-4H-chromene | Alkyl group | Variable | Variable | Simple synthetic analogs |
4-Aryl-4H-chromene | Aryl group | Amino | Hydroxy | Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate |
4-Heteroaryl-4H-chromene | Heteroaryl | Amino | Hydroxy | Ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate [6] |
Dihydrochromene | Variable | Variable | Variable | Partially saturated derivatives |
Systematic naming follows IUPAC conventions:
The therapeutic exploration of chromenes spans several decades, evolving from simple natural product analogs to rationally designed synthetic derivatives:
The synthesis of ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate represents a contemporary approach using multicomponent reactions. A typical protocol involves:
This synthetic evolution has enabled the development of target-specific chromenes like the featured compound, which exhibits potent inhibition of insulin-regulated aminopeptidase (IRAP) with a Ki value of 7.7 μM – a significant advancement over earlier chromene-based inhibitors [4].
Table 2: Molecular Characteristics of Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
Property | Value/Descriptor | Method/Reference |
---|---|---|
CAS Registry | 374102-08-6 | Chemical databases [1] [4] |
Molecular Formula | C₁₈H₁₆N₂O₆ | Elemental analysis [1] [4] |
Molecular Weight | 356.33 g/mol | Calculated from formula |
SMILES | CCOC(=O)C1=C(N)OC2=C(C1C1=CC=C(N+[O-])C=C1)C=CC(O)=C2 | Canonical representation [1] |
InChI Key | PHTAMBMUQWHXLX-UHFFFAOYSA-N | Standard identifier [1] |
Calculated LogP | 3.3 | Computational prediction [5] |
Hydrogen Bond Acceptors | 7 | Oxygen and nitrogen atoms [5] |
Hydrogen Bond Donors | 2 (amino and hydroxy) | Structural analysis [1] |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: